(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate
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Overview
Description
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is a natural diterpenoid compound isolated from the whole plants of Spiraea japonica. It features a phenylacryloxyl substituted ent-atisane skeleton and has the molecular formula C29H40O3 with a molecular weight of 436.63 g/mol . This compound is known for its high purity and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is typically extracted from the whole plants of Spiraea japonica. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified to achieve a purity level of over 98%.
Industrial Production Methods: The industrial production of this compound involves large-scale extraction and purification processes. The plants are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[102201,1004,9]hexadecanyl)methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Mechanism of Action
The mechanism of action of (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory and cancer-related pathways .
Comparison with Similar Compounds
- Spiratisanin A
- Spiratisanin B
- Spiramine A
- Spiradine F
Comparison: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is unique due to its phenylacryloxyl substituted ent-atisane skeleton, which distinguishes it from other similar compounds. While Spiratisanin A and B share a similar skeleton, their substituents differ, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXDNLXYLVVBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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